molecular formula C21H20N2O3S B2407992 4-acetyl-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide CAS No. 536732-60-2

4-acetyl-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

Cat. No.: B2407992
CAS No.: 536732-60-2
M. Wt: 380.46
InChI Key: FYTGLFCVKIUOCM-UHFFFAOYSA-N
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Description

4-acetyl-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. This reaction forms the thiazole core structure.

    Substitution Reactions: The thiazole ring is then subjected to substitution reactions to introduce the ethoxyphenyl and methyl groups at the appropriate positions.

    Acetylation: The final step involves the acetylation of the thiazole derivative with acetic anhydride to introduce the acetyl group at the nitrogen atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the acetyl group to an alcohol or to reduce the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or reduced thiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
  • 4-acetyl-N-[4-(4-propoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
  • 4-acetyl-N-[4-(4-butoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

Uniqueness

4-acetyl-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is unique due to the presence of the ethoxy group, which can influence its electronic properties and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

4-acetyl-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-4-26-18-11-9-16(10-12-18)19-14(3)27-21(22-19)23-20(25)17-7-5-15(6-8-17)13(2)24/h5-12H,4H2,1-3H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTGLFCVKIUOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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